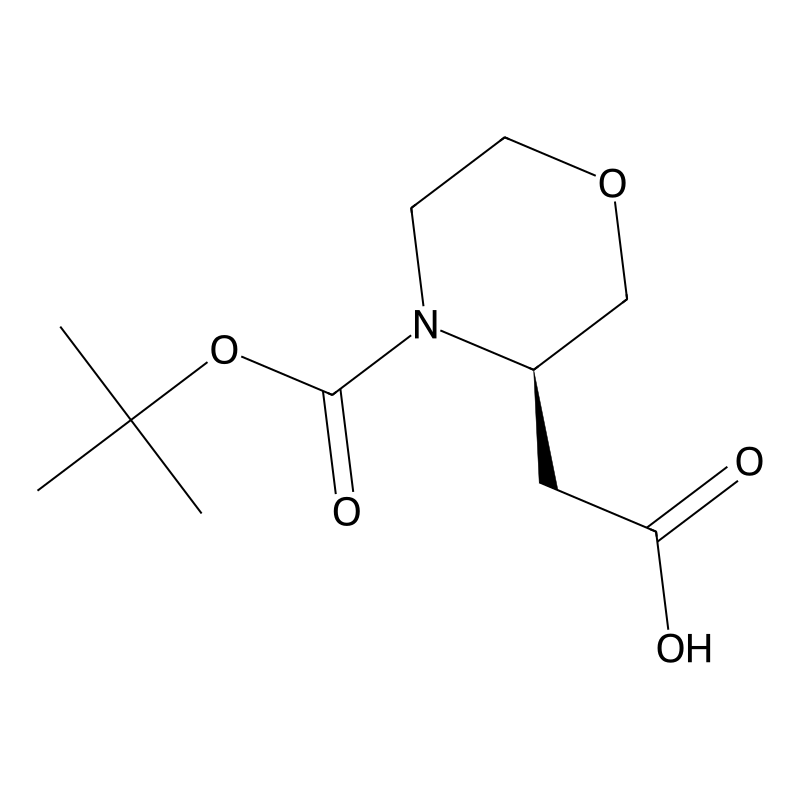

(R)-4-Boc-3-Morpholineacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthetic Organic Chemistry

Application: “®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid” is used in the synthesis of tertiary butyl esters.

Results: The resultant flow process was more efficient, versatile, and sustainable compared to the batch.

Deprotection in Organic Synthesis

(R)-4-Boc-3-Morpholineacetic acid is a chiral compound with the chemical formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, along with an acetic acid moiety. The "Boc" refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during

- Deprotection: The Boc group can be removed under acidic conditions to yield 3-morpholineacetic acid, which can further participate in peptide synthesis.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in medicinal chemistry.

- Amidation: The compound can react with amines to form amides, expanding its utility in drug design and development.

These reactions highlight the compound's versatility in organic synthesis and pharmaceutical applications .

(R)-4-Boc-3-Morpholineacetic acid has shown potential biological activity, particularly in the realm of pharmacology. Its structure allows it to interact with biological targets, potentially influencing pathways related to neurotransmission and other physiological functions. Specific studies have indicated that derivatives of morpholineacetic acids exhibit significant activity in modulating receptor interactions, which may lead to therapeutic applications in treating neurological disorders .

Several methods have been developed for synthesizing (R)-4-Boc-3-Morpholineacetic acid:

- Direct Amination: Starting from morpholine derivatives, the acetic acid moiety is introduced via nucleophilic substitution.

- Boc Protection: The amine group of 3-morpholineacetic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base.

- Coupling Reactions: Coupling with different carboxylic acids can yield various derivatives, allowing for further functionalization.

These methods emphasize the importance of protecting groups and coupling strategies in synthesizing complex molecules .

(R)-4-Boc-3-Morpholineacetic acid has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting neurological pathways.

- Peptide Synthesis: The compound is utilized as a building block for peptide synthesis due to its ability to protect amine functionalities during reaction sequences.

- Research Tool: It is also used in proteomics research for labeling and modifying proteins .

Interaction studies involving (R)-4-Boc-3-Morpholineacetic acid focus on its binding affinity to various biological receptors. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions with target proteins.

- Fluorescence Spectroscopy: To assess conformational changes upon binding.

Findings suggest that this compound may exhibit selective interactions with certain receptors, indicating its potential as a lead compound for drug development .

Several compounds share structural similarities with (R)-4-Boc-3-Morpholineacetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Morpholineacetic Acid | Lacks Boc protection; simpler structure | Directly involved in neurotransmitter modulation |

| 3-Morpholinepropionic Acid | Contains a propionic acid instead of acetic acid | May exhibit different biological activity |

| N-Boc-3-Aminomethylmorpholine | Contains an amine instead of an acetic acid | Used primarily as a building block for peptide synthesis |

The uniqueness of (R)-4-Boc-3-Morpholineacetic acid lies in its specific chiral configuration and the presence of the Boc protecting group, which enhances its stability and reactivity compared to its analogs .